An In-depth Technical Guide to 1-Hydroxy-2-phenylindole: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1-Hydroxy-2-phenylindole: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-Hydroxy-2-phenylindole, a heterocyclic compound of significant interest to researchers in synthetic chemistry and drug development. The presence of a hydroxyl group on the indole nitrogen imparts unique electronic properties and reactivity, distinguishing it from its parent 2-phenylindole scaffold. This document details the molecule's structure, physicochemical properties, and expected spectroscopic signature. A robust, high-yield synthetic protocol via reductive cyclization is presented, along with insights into its chemical reactivity. Finally, we explore its applications as a versatile synthetic intermediate and its potential role in medicinal chemistry, grounded in the established biological activities of the broader 2-phenylindole class.
Introduction: The Significance of the N-Hydroxyindole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and pharmaceutical agents.[1] While 2-phenylindoles are well-established as privileged structures, particularly as selective estrogen receptor modulators (SERMs), the introduction of a hydroxyl group at the N-1 position creates a unique chemical entity: 1-Hydroxy-2-phenylindole.[2]
The N-hydroxy functionality is not a mere substitution; it fundamentally alters the molecule's electronic character and reactivity.[2] These compounds can serve as valuable precursors for more complex, highly functionalized indoles and have been identified in natural products exhibiting potent antibacterial activity.[3][4] However, the study of N-hydroxyindoles has historically been challenged by their potential instability.[2] Modern synthetic advancements have overcome many of these hurdles, enabling reliable access to this versatile scaffold. This guide serves as a technical resource for researchers looking to synthesize, characterize, and utilize 1-Hydroxy-2-phenylindole in their work.
Molecular Structure and Physicochemical Properties
1-Hydroxy-2-phenylindole is an aromatic heterocyclic compound featuring a phenyl group at the C-2 position of a 1-hydroxyindole core. This specific arrangement of a planar indole system, a rotatable phenyl ring, and a reactive N-hydroxy group dictates its chemical behavior and potential for intermolecular interactions.
Caption: 2D Structure of 1-Hydroxy-2-phenylindole.
Key physicochemical and structural data are summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁NO | [3] |
| Molecular Weight | 209.25 g/mol | [5] |
| Monoisotopic Mass | 209.08406 Da | [3] |
| CAS Number | 1859-39-8 | [5] |
| InChI Key | GSCZNYAHWDLULJ-UHFFFAOYSA-N | [3][5] |
| Synonyms | 2-Phenyl-1H-indol-1-ol | [5] |
| Predicted XlogP | 3.7 | [3] |
| Appearance | Crystalline Powder/Solid | [6] |
Synthesis and Purification
While classical indole syntheses like the Fischer method are staples of organic chemistry, the construction of N-hydroxyindoles requires a tailored approach to prevent side reactions and decomposition.[5] The most reliable and high-yielding strategy for synthesizing 1-Hydroxy-2-phenylindole is the intramolecular reductive cyclization of a corresponding ortho-nitroaryl ketone precursor.[3][7] This method is advantageous due to its mild conditions and tolerance of various functional groups.
The logical precursor for 1-Hydroxy-2-phenylindole is 2-(2-nitrophenyl)-1-phenylethan-1-one . The synthesis proceeds via the reduction of the nitro group to a hydroxylamine, which then undergoes a rapid, intramolecular cyclization by attacking the adjacent ketone carbonyl, followed by dehydration to yield the aromatic N-hydroxyindole ring system.
Caption: Proposed workflow for the synthesis of 1-Hydroxy-2-phenylindole.
Experimental Protocol: Reductive Cyclization
This protocol is a representative methodology based on established literature for the synthesis of N-hydroxyindoles and should be performed with appropriate safety precautions in a fume hood.[3][8]
-
Reaction Setup: To a solution of 2-(2-nitrophenyl)-1-phenylethan-1-one (1.0 eq) in methanol, add triethylammonium formate (TEAF) (5.0 eq) as a hydrogen transfer agent.
-
Addition of Reducing Agent: Add lead powder (Pb, 4.0 eq) to the stirring solution at room temperature. The use of lead promotes the selective reduction of the nitro group to the hydroxylamine without over-reduction.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the lead salts. Rinse the pad with methanol.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford 1-Hydroxy-2-phenylindole as a pure solid.
Spectroscopic Characterization
Definitive structural elucidation relies on a combination of spectroscopic techniques. While a dedicated spectrum for 1-Hydroxy-2-phenylindole is not publicly available, its signature can be confidently predicted based on the analysis of its structural motifs and data from closely related analogues like 2-phenylindole and 1-methyl-2-phenylindole.[9][10][11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the N-OH proton, the C3-H proton, and the nine aromatic protons distributed across the two phenyl rings. The ¹³C NMR will show 14 distinct carbon signals.
| ¹H NMR Assignment | Predicted Shift (δ, ppm) | Multiplicity | Rationale |
| N-OH | 8.0 - 9.0 | broad singlet | Acidic proton, subject to exchange. |
| C3-H | 6.7 - 6.9 | singlet | Located in the electron-rich pyrrole ring. |
| Aromatic H | 7.1 - 7.8 | multiplet | Complex multiplet from the 9 protons on the indole and phenyl rings. |
| ¹³C NMR Assignment | Predicted Shift (δ, ppm) | Rationale |
| C 2 | 135 - 140 | Quaternary carbon bearing the phenyl group. |
| C 3 | 102 - 108 | C-H carbon adjacent to the nitrogen heteroatom. |
| Aromatic C | 110 - 138 | Signals for the remaining 12 aromatic carbons. |
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for key functional groups. The most diagnostic peak will be the O-H stretch from the N-hydroxy group, replacing the N-H stretch seen in unsubstituted indoles.
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |
| 3500 - 3200 | O-H stretch | Strong, broad |
| 3100 - 3000 | Aromatic C-H stretch | Medium, sharp |
| 1610 - 1580 | Aromatic C=C stretch | Medium to strong |
| 1470 - 1440 | Aromatic C=C stretch | Medium to strong |
| 750 - 730 | ortho-disubstituted C-H bend | Strong |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of C₁₄H₁₁NO.
-
Expected [M+H]⁺: 210.0913 m/z[3]
-
Expected [M]⁺: 209.0835 m/z[3]
-
Fragmentation Pattern: Expect initial loss of -OH (17 Da) or -O (16 Da) followed by fragmentation of the indole and phenyl rings.
Chemical Reactivity and Mechanistic Insights
The reactivity of 1-Hydroxy-2-phenylindole is governed by the interplay between the electron-rich indole core, the C2-phenyl substituent, and the N-hydroxy group.
-
Acidity and Basicity: The N-OH proton is acidic and can be deprotonated with a suitable base to form an N-oxide anion. This anion is a potent nucleophile, allowing for facile alkylation or acylation at the oxygen atom. For instance, reaction with dimethyl sulfate or acetic anhydride would yield the corresponding N-methoxy or N-acetoxy derivatives, respectively.[7][13][14]
-
Electrophilic Substitution: The indole ring is highly susceptible to electrophilic attack, primarily at the C3 position. The N-hydroxy group can influence the regioselectivity of these reactions.
-
Oxidation/Reduction: The N-hydroxy group can be reduced to the corresponding N-H indole (2-phenylindole) or oxidized. N-hydroxyindoles are known to be involved in redox processes and can act as precursors to nitrone or isatogen species.[4]
-
Synthetic Utility: The ability to easily derivatize the N-hydroxy group makes this compound a versatile intermediate. The N-O bond can be cleaved under reductive conditions, providing a method to install and later remove a directing or protecting group.[2]
Applications in Medicinal Chemistry and Drug Development
While 1-Hydroxy-2-phenylindole itself is primarily a synthetic intermediate, its scaffold is of high interest in drug discovery.
-
Precursor to Bioactive Molecules: It serves as a key building block for more complex molecules. The ability to functionalize the N1, C3, and phenyl ring positions allows for the creation of diverse chemical libraries for screening.
-
Analogue Development: The parent compound, 2-phenylindole, is the core of SERMs and compounds with anticancer, anti-inflammatory, and antimicrobial properties.[15] Synthesizing the N-hydroxy analogues of these established drugs is a rational strategy in drug development to modulate properties such as solubility, metabolic stability, and target affinity.
-
Lactate Dehydrogenase (LDH) Inhibition: N-hydroxyindole-based compounds bearing a carboxylic acid group at the C2 position have been reported as potent inhibitors of human lactate dehydrogenase 5 (hLDH5), an enzyme implicated in tumor metabolism, highlighting a potential therapeutic avenue for this scaffold as anticancer agents.[4]
Safety, Handling, and Storage
As a research chemical, 1-Hydroxy-2-phenylindole should be handled with appropriate care. Based on safety data for the closely related 2-phenylindole, the following precautions are advised:
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.[9][16]
-
Hazards: Assumed to be a skin, eye, and respiratory irritant. May cause serious eye damage upon direct contact.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents. Due to the potential instability of N-hydroxyindoles, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term preservation of purity.[2]
References
-
Belley, M., Beaudoin, D., & St-Pierre, G. (2007). A New General Synthesis of N-Hydroxyindoles. Synlett, 2007(19), 2991-2994. Available at: [Link]
-
Schild, S. A., & Söderberg, B. C. (2011). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Tetrahedron, 67(40), 7785-7795. Available at: [Link]
-
Malki, A., & El-Kalyoubi, S. (2017). Bioactive heterocycles containing endocyclic N-hydroxy groups. RSC Advances, 7(59), 37345-37365. Available at: [Link]
-
PubChem. (n.d.). 1-hydroxy-2-phenylindole. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
SIELC Technologies. (n.d.). 1H-Indole, 1-hydroxy-2-phenyl-. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (2023). Fischer indole synthesis. Retrieved January 14, 2026, from [Link]
-
Yadav, V., et al. (2025). Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. YMER, 24(02). Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Reactivity of N-Hydroxy-2-aminoindoles. Retrieved January 14, 2026, from [Link]
-
Penoni, A., et al. (2017). A novel synthesis of N-hydroxy-3-aroylindoles by annulation of nitrosoarenes with aroylacetylenes. Organic & Biomolecular Chemistry, 15(1), 86-93. Available at: [Link]
-
Wikipedia. (2023). 2-Phenylindole. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). Processes for production of indole compounds.
-
OMICS International. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Organic & Inorganic Chemistry. Available at: [Link]
-
PubChem. (n.d.). 1-Methyl-2-phenylindole. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
NIST. (n.d.). 1H-Indole, 2-phenyl-. National Institute of Standards and Technology. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 2-Phenylindole. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). IR spectrum of 3-methyl-2-phenyl indole. Retrieved January 14, 2026, from [Link]
-
PubMed Central. (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry. Retrieved January 14, 2026, from [Link]
-
Arkat USA, Inc. (n.d.). Synthesis of 2-phenylindoxyls. ARKIVOC. Retrieved January 14, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bioactive heterocycles containing endocyclic N-hydroxy groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ymerdigital.com [ymerdigital.com]
- 9. 2-Phenylindole | C14H11N | CID 13698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Methyl-2-phenylindole | C15H13N | CID 77095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. iris.unito.it [iris.unito.it]
- 13. EP1829872B1 - Processes for production of indole compounds - Google Patents [patents.google.com]
- 14. organicreactions.org [organicreactions.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. 1H-Indole, 2-phenyl- [webbook.nist.gov]
